2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
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Overview
Description
2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two ethylidene groups, each linked to a benzothiazole moiety. Its molecular formula is C({27})H({26})N({2})OS({2}), and it has a molecular weight of 458.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one typically involves a multi-step process:
Formation of Benzothiazole Derivatives: The initial step involves the synthesis of 3-ethyl-1,3-benzothiazole derivatives. This can be achieved through the condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.
Cyclopentanone Core Formation: The cyclopentanone core is synthesized separately, often through the cyclization of appropriate precursors.
Condensation Reaction: The final step involves the condensation of the benzothiazole derivatives with the cyclopentanone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethylidene groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
- 2,5-Bis[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
- 2,5-Bis[2-(3-ethyl-1,3-benzimidazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one
Uniqueness
2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2,5-bis[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCTWHWLDNORSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698178 |
Source
|
Record name | 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27714-24-5 |
Source
|
Record name | 2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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